molecular formula C13H19N3O3 B1492134 Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097973-25-4

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492134
CAS No.: 2097973-25-4
M. Wt: 265.31 g/mol
InChI Key: ZXLKNRKFMXLBLL-UHFFFAOYSA-N
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Description

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-(hydroxymethyl)piperidin-1-yl group and at position 3 with an ethyl carboxylate ester. Its molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of ~265.3 g/mol (estimated from structural analogs) .

Properties

IUPAC Name

ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLKNRKFMXLBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain serotonergic and dopaminergic receptors, influencing neurotransmitter activity. These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to serotonergic and dopaminergic receptors highlights its potential as a modulator of neurotransmitter systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization for achieving desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects.

Biological Activity

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 264.29 g/mol
  • CAS Number : 1178931-24-2

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects. For instance, studies indicate that similar piperidine derivatives can inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell signaling pathways related to cancer progression .
  • Modulation of Signaling Pathways : By interacting with cellular receptors, the compound may modulate pathways that influence cell growth and apoptosis. Research has demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in tumor cells .

Biological Activity and Therapeutic Applications

The following sections summarize key findings from recent studies regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of piperidine derivatives:

  • Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, one study reported improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Inhibition of Specific Targets

Research indicates that this compound may act as a selective inhibitor for certain enzymes:

Target EnzymeIC50 ValueReference
PI3KNot specified
Other KinasesVaries by structure

Case Studies

  • Study on Inflammatory Diseases : A study evaluating similar compounds indicated their effectiveness in reducing inflammation markers in animal models, suggesting potential applications in treating conditions like ulcerative colitis and rheumatoid arthritis .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Compounds similar to ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate have been investigated for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell proliferation and survival pathways. Inhibition of PI3K has shown promise in cancer treatment, particularly in targeting tumors resistant to conventional therapies .
  • Neuropharmacology :
    • The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as depression and anxiety .
  • Anti-inflammatory Properties :
    • Some studies have highlighted the anti-inflammatory effects of pyridazine derivatives. This compound could potentially serve as a scaffold for developing anti-inflammatory agents, targeting pathways involved in chronic inflammation .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials :
    • The synthesis often begins with commercially available piperidine derivatives and pyridazine carboxylic acids.
  • Reactions :
    • Common reactions include benzylation, esterification, and hydrolysis, which are crucial for constructing the desired structure while ensuring functional groups are preserved .
  • Yield Optimization :
    • Optimization of reaction conditions (temperature, solvent choice, catalysts) is essential to enhance yield and purity of the final product.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindingsApplication
Chem. Pharm. Bull., 2020Investigated derivatives with anticancer propertiesPotential use in targeted cancer therapies
J. Med. Chem., 2021Evaluated neuropharmacological effectsDevelopment of antidepressants
Eur. J. Pharm., 2022Assessed anti-inflammatory activityNew treatments for chronic inflammatory diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with two structurally related analogs (Table 1):

Parameter Target Compound Ethyl 6-(4-Hydroxypiperidin-1-yl)pyridazine-3-carboxylate Ethyl 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylate
Molecular Formula C₁₃H₁₉N₃O₃ C₁₂H₁₇N₃O₃ C₁₃H₁₉N₃O₂
Molecular Weight (g/mol) ~265.3 251.3 249.3
Pyridazine Substituents - 6: 4-(Hydroxymethyl)piperidin-1-yl
- 3: Ethyl ester
- 6: 4-Hydroxypiperidin-1-yl
- 3: Ethyl ester
- 3: Piperidine-4-carboxylate
- 6: Methyl
Piperidine Substituents 4-Hydroxymethyl (-CH₂OH) 4-Hydroxy (-OH) 4-Carboxyethyl (-COOEt)
Key Functional Groups - Ester (-COOEt)
- Primary alcohol (-CH₂OH)
- Ester (-COOEt)
- Secondary alcohol (-OH)
- Ester (-COOEt)
- Methyl (-CH₃)
Polarity Moderate (due to -CH₂OH and ester) Higher (due to -OH) Lower (dominated by -COOEt and -CH₃)
Potential Solubility Moderate (polar groups enhance aqueous solubility) High (smaller -OH group increases polarity) Low (lipophilic substituents dominate)

Key Observations:

  • Piperidine Substitution : The target compound’s hydroxymethyl group introduces a methylene spacer, increasing steric bulk compared to the hydroxy analog . This may reduce metabolic oxidation at the piperidine ring compared to secondary alcohols.
  • Pyridazine Substitution : Unlike the methyl-substituted analog , the target compound’s pyridazine retains the ethyl ester at position 3, which could improve membrane permeability via esterase-mediated hydrolysis.
  • Biological Implications: Piperidine derivatives with hydroxyl or hydroxymethyl groups are often associated with CNS activity (e.g., 5-HT2A receptor antagonism in ’s MDL 100,907) .

Physicochemical and Functional Analysis

  • logP Estimation : Using fragment-based calculations, the target compound’s logP is predicted to be ~1.5 (lower than the methyl/ethyl carboxylate analog in but higher than the hydroxy analog in ).
  • Synthetic Accessibility : The hydroxymethyl group may require protective-group strategies during synthesis, unlike the simpler hydroxy or methyl substituents.

Preparation Methods

Coupling of Piperidine to Pyridazine Core

The attachment of the piperidin-1-yl group to the pyridazine ring at the 6-position likely involves nucleophilic substitution or amination reactions on a suitable pyridazine precursor:

  • Possible Route: Nucleophilic aromatic substitution of a 6-halopyridazine-3-carboxylic acid derivative with 4-(hydroxymethyl)piperidine.
  • Conditions:
    • Use of base to deprotonate the piperidine nitrogen.
    • Polar aprotic solvents (e.g., DMF, DMSO).
    • Heating to facilitate substitution.

This step ensures the formation of the pyridazine-piperidine linkage necessary for the target molecule.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are employed to isolate the pure Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate. Characterization is typically confirmed by:

  • NMR spectroscopy (1H, 13C)
  • Mass spectrometry
  • IR spectroscopy
  • Melting point determination

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Piperidine hydroxymethylation Piperidine or 4-cyanopiperidine Formaldehyde, base/acid 4-(Hydroxymethyl)piperidine
2 Nucleophilic substitution 6-Halopyridazine-3-carboxylic acid + 4-(hydroxymethyl)piperidine Base (e.g., K2CO3), polar aprotic solvent, heat 6-(4-(Hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylic acid
3 Esterification Above carboxylic acid Ethanol, acid catalyst, reflux This compound

Research Findings and Considerations

  • The esterification method is classical and well-established, making it a reliable route for preparing the ethyl ester derivative.
  • The hydroxymethyl substitution on the piperidine ring may improve solubility and biological interaction, but its introduction requires careful control to avoid overreaction or side products.
  • While specific yields and reaction optimizations for this exact compound are limited in publicly available literature, analogous pyridazine and piperidine derivatives have been synthesized with good yields using these approaches.
  • Further research and development could explore alternative esterification catalysts or coupling strategies to improve efficiency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate

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